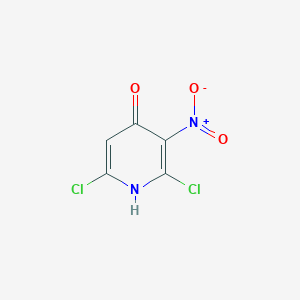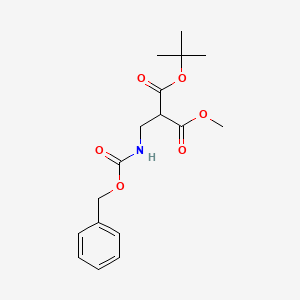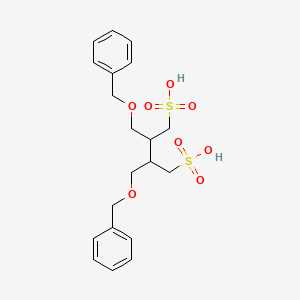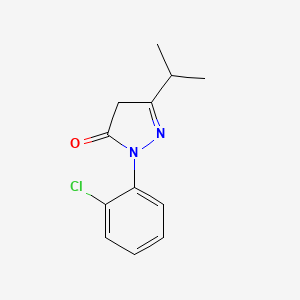
2,6-Dichloro-4-hydroxy-3-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-4-hydroxy-3-nitropyridine is a halogenated heterocyclic compound with the molecular formula C5H2Cl2N2O3 It is a derivative of pyridine, characterized by the presence of two chlorine atoms, a hydroxyl group, and a nitro group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-hydroxy-3-nitropyridine typically involves the nitration of 2,6-dichloropyridine. The reaction is carried out using a nitrating agent such as dinitrogen pentoxide (N2O5) in an organic solvent. The nitration process results in the formation of the nitropyridinium ion, which subsequently undergoes a sigmatropic shift to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dichloro-4-hydroxy-3-nitropyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) are used under basic conditions.
Major Products Formed:
Oxidation: Formation of 2,6-dichloro-4-oxo-3-nitropyridine.
Reduction: Formation of 2,6-dichloro-4-hydroxy-3-aminopyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-Dichloro-4-hydroxy-3-nitropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infections and inflammatory diseases.
Industry: Utilized in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-4-hydroxy-3-nitropyridine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
- 2,6-Dichloro-4-nitropyridine
- 2,6-Dichloro-3-nitropyridine
- 2,4-Dichloro-5-nitropyrimidine
- 2-Chloro-4-nitropyridine
Comparison: 2,6-Dichloro-4-hydroxy-3-nitropyridine is unique due to the presence of both hydroxyl and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
650140-87-7 |
|---|---|
Formule moléculaire |
C5H2Cl2N2O3 |
Poids moléculaire |
208.98 g/mol |
Nom IUPAC |
2,6-dichloro-3-nitro-1H-pyridin-4-one |
InChI |
InChI=1S/C5H2Cl2N2O3/c6-3-1-2(10)4(9(11)12)5(7)8-3/h1H,(H,8,10) |
Clé InChI |
SSSUJSXIVQIUSV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=C(C1=O)[N+](=O)[O-])Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino}methyl)benzonitrile](/img/structure/B12274447.png)
![1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B12274452.png)

![4-Amino-1-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12274462.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B12274469.png)
![propan-2-yl N-[7-cyano-4-[(3-hydroxyoxolan-2-yl)methyl]-2,3-dihydro-1H-cyclopenta[b]indol-2-yl]carbamate](/img/structure/B12274477.png)
![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-6-(4-methoxyphenyl)pyridine-3-carbonitrile](/img/structure/B12274485.png)


![9H-Purin-6-amine, 9-[(2R,5S)-5-(aminomethyl)tetrahydro-2-furanyl]-](/img/structure/B12274502.png)



